

CPI-905: A Technical Overview of a Potent and Selective EZH2 Inhibitor

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Compound of Interest		
Compound Name:	CPI-905	
Cat. No.:	B15586774	Get Quote

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Abstract

CPI-905 is a potent and selective small molecule inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). With a reported IC50 of 39.5 nM, **CPI-905** represents a significant tool for investigating the therapeutic potential of targeting epigenetic regulation in oncology and other disease areas. This document provides an in-depth technical guide to the function of **CPI-905**, including its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Introduction to EZH2 and Its Role in Disease

Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that plays a critical role in the regulation of gene expression. As the enzymatic core of the PRC2 complex, EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. This process is essential for normal development, cell differentiation, and the maintenance of cellular identity.

Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the pathogenesis of numerous human cancers, including non-Hodgkin's lymphoma, melanoma, and prostate cancer. Aberrant EZH2 activity leads to the silencing of tumor suppressor genes, promoting uncontrolled cell proliferation and survival. Consequently, the development of selective EZH2 inhibitors has emerged as a promising therapeutic strategy.



CPI-905: A Selective EZH2 Inhibitor

CPI-905, identified by its Chemical Abstracts Service (CAS) number 931078-17-0, is a potent and selective inhibitor of EZH2. Its primary function is to block the methyltransferase activity of EZH2, thereby preventing the trimethylation of H3K27 and leading to the reactivation of silenced tumor suppressor genes.

Mechanism of Action

CPI-905 acts as a competitive inhibitor of S-adenosyl-L-methionine (SAM), the universal methyl donor for histone methyltransferases. By binding to the SAM-binding pocket of EZH2, **CPI-905** prevents the transfer of a methyl group to the lysine 27 residue of histone H3. This leads to a global reduction in H3K27me3 levels, reversing the epigenetic silencing of target genes. The subsequent re-expression of tumor suppressor genes can induce cell cycle arrest, apoptosis, and a reduction in tumor growth.

Signaling Pathway

The primary signaling pathway modulated by **CPI-905** is the PRC2-mediated gene silencing pathway. A simplified representation of this pathway and the inhibitory action of **CPI-905** is depicted below.

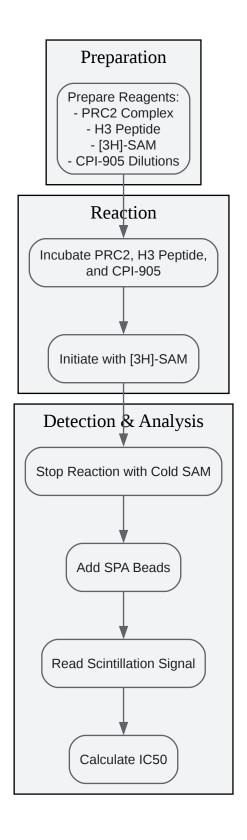


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